GNE-3511

Kinase Selectivity MAPK Pathway DLK/JNK Signaling

Researchers studying DLK-dependent neurodegeneration and neuropathic pain often face the challenge of sourcing a CNS-penetrant inhibitor with validated in vivo target engagement. GNE-3511 solves this with a well-characterized oral pharmacokinetic profile and established blood-brain barrier penetration. • Ki = 0.5 nM for DLK, with dose-dependent reduction of p-c-Jun in the substantia nigra of MPTP mouse models. • Protects primary DRG neurons in vitro (IC50 = 107 nM) and suppresses CYP-induced nociceptive behavior in vivo. • Reliable global supply with batch-specific purity documentation (≥98% by HPLC) to ensure experimental reproducibility.

Molecular Formula C23H26F2N6O
Molecular Weight 440.5 g/mol
Cat. No. B607683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-3511
SynonymsGNE-3511;  GNE 3511;  GNE3511.
Molecular FormulaC23H26F2N6O
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=CC(=NC(=C2)N3CCC(C3)(F)F)NC4=NC=CC(=C4)C#N)C5COC5
InChIInChI=1S/C23H26F2N6O/c24-23(25)4-8-31(15-23)22-11-18(17-2-6-30(7-3-17)19-13-32-14-19)10-21(29-22)28-20-9-16(12-26)1-5-27-20/h1,5,9-11,17,19H,2-4,6-8,13-15H2,(H,27,28,29)
InChIKeyRHFIAUKMKYHHFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GNE-3511 Procurement Guide: Potent and Brain-Penetrant Dual Leucine Zipper Kinase (DLK) Inhibitor


GNE-3511 is a synthetic organic small molecule belonging to the di(pyridin-2-yl)amine chemical class, specifically a 2,6-diaminopyridine-based compound [1]. It functions as a potent and orally bioavailable inhibitor of Dual Leucine Zipper Kinase (DLK; also known as MAP3K12), exhibiting a biochemical Ki value of 0.5 nM [1][2]. Its defining characteristic, critical for preclinical research, is its ability to effectively cross the blood-brain barrier following oral administration, thereby accessing neuronal tissue [1][3].

GNE-3511 vs. General Kinase Inhibitors: Why a Specific DLK Inhibitor Is Essential for Neurodegeneration Research


General-purpose kinase inhibitors or even alternative DLK inhibitors (e.g., GNE-8505, URMC-099) often exhibit divergent pharmacokinetic (PK) profiles, off-target effects, and degrees of CNS penetration [1]. GNE-3511 was specifically optimized from a high-throughput screening hit to achieve a favorable balance of potent on-target activity, oral bioavailability, and blood-brain barrier (BBB) penetration, making it a superior tool for studying DLK-dependent pathways in the central nervous system [2]. Its kinome selectivity profile, while not perfectly clean, is well-characterized at therapeutically relevant concentrations, enabling researchers to account for potential off-target activities when interpreting results [1].

GNE-3511 Quantitative Evidence Guide: Verified Differentiation from Kinase Inhibitor Comparators


Kinase Selectivity Profiling: GNE-3511 vs. JNK and MLK Family Members

GNE-3511 exhibits a defined selectivity window against closely related kinases in the JNK signaling cascade. In head-to-head biochemical assays, it displays >100-fold selectivity for DLK (Ki = 0.5 nM) over key downstream and parallel pathway kinases such as JNK1/2/3 and MLK1/2/3, and >10,000-fold over MKK4/7 . This contrasts with broader MAPK pathway inhibitors, where off-target inhibition of JNK or MKKs can confound experimental results.

Kinase Selectivity MAPK Pathway DLK/JNK Signaling

Cellular Target Engagement: p-JNK and Neuronal Protection IC50 Values

In cellular models, GNE-3511 demonstrates functional inhibition of DLK's downstream signaling and protective effects against degeneration. It inhibits p-JNK with an IC50 of 30 nM and protects primary rat dorsal root ganglion (DRG) neurons in an in vitro axon degeneration assay with an IC50 of 107 nM . In contrast, a broad-spectrum JNK inhibitor like SP600125 requires a significantly higher concentration (25 µM) to achieve functional suppression in comparable neuronal assays [1].

Neuronal Degeneration Axon Protection Cell-based Assay

In Vivo Pharmacokinetics: Oral Bioavailability and Blood-Brain Barrier Penetration

GNE-3511 was optimized for CNS drug-like properties, demonstrating oral bioavailability and measurable brain penetration across multiple preclinical species. In mice, following oral dosing (5 mg/kg), it exhibits a brain-to-plasma unbound drug concentration ratio (Bu/Pu) of 0.24 at 6 hours, confirming its ability to cross the blood-brain barrier [1]. This is in contrast to many early-stage kinase inhibitors that are either not orally bioavailable or are actively effluxed from the CNS, requiring direct intracranial administration.

Pharmacokinetics CNS Drug Delivery Oral Bioavailability

In Vivo Efficacy: Dose-Dependent Target Engagement in Neurodegeneration Models

GNE-3511 demonstrates dose-dependent, on-target pharmacodynamic (PD) activity in multiple in vivo models of neurodegeneration. In the MPTP-induced model of Parkinson's disease, oral administration of GNE-3511 at 37.5 mg/kg and 75 mg/kg resulted in a dose-dependent reduction of phosphorylated c-Jun (p-c-Jun), a downstream biomarker of DLK activity, in dopaminergic neurons of the substantia nigra [1]. This contrasts with compounds lacking sufficient brain exposure or on-target potency, which would fail to modulate this key disease-relevant biomarker in the CNS.

In Vivo Pharmacology Neuroprotection Parkinson's Disease Model

Kinome-wide Profiling: Quantified Off-Target Activity at 100 nM

Comprehensive kinome profiling of GNE-3511 at 100 nM revealed that it inhibits >80% activity of many kinases beyond its primary target DLK [1]. This level of promiscuity is significant and has been explicitly flagged by expert reviewers, who recommend using orthogonal approaches (e.g., genetic knockdown or alternative probes like URMC-099) to confirm DLK-dependent effects [1]. This contrasts with cleaner, albeit often less CNS-penetrant, probes that may offer higher target specificity but lack in vivo utility for brain studies.

Kinome Selectivity Off-Target Activity Chemical Probe

GNE-3511 Applications: Validated Use Cases in Neurodegeneration and CNS Research


In Vivo Target Engagement Studies for CNS Neurodegeneration

GNE-3511 is an optimal tool for establishing proof-of-concept for DLK inhibition in the CNS. Its documented oral bioavailability and brain penetration [1] allow for non-invasive, systemic dosing in rodent models. The dose-dependent reduction of p-c-Jun in the substantia nigra of an MPTP mouse model provides a validated biomarker for confirming on-target pharmacodynamic activity in the brain, making it suitable for studies aiming to correlate DLK inhibition with neuroprotection in Parkinson's disease and related models .

Mechanistic Studies of DLK/JNK Signaling in Primary Neurons

For in vitro dissection of the DLK/JNK signaling cascade, GNE-3511 provides a potent tool with well-defined cellular potency. Its ability to inhibit p-JNK with an IC50 of 30 nM and protect primary DRG neurons from degeneration with an IC50 of 107 nM allows for precise concentration-response experiments. This makes it suitable for studying axon degeneration mechanisms in explant cultures (e.g., DRG explants) [2], provided that the known kinome-wide off-target activities at similar concentrations [3] are accounted for through the use of orthogonal genetic controls.

Investigating DLK Function in Neuroinflammation and Pain Models

The efficacy of GNE-3511 in models of neuroinflammation and pain, such as the cyclophosphamide-induced cystitis model [1] and sciatic nerve transection [2], supports its use in studies exploring DLK's role beyond classical neurodegeneration. Its ability to reduce mechanical allodynia and suppress inflammatory signaling in the DRG [2] demonstrates its utility for researchers investigating the intersection of neuronal injury, inflammation, and pain pathways.

Benchmarking and Target Validation with Orthogonal Probes

Due to its established CNS penetration and oral bioavailability, GNE-3511 serves as a valuable in vivo benchmark against which more selective but less CNS-optimized DLK inhibitors (e.g., URMC-099) can be compared [3]. Procurement of GNE-3511 alongside a more selective tool compound allows researchers to perform rigorous target validation: using GNE-3511 for in vivo CNS studies while using a cleaner probe for in vitro confirmation of DLK-dependent mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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